What are the physical and chemical properties of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester?
What are the physical and chemical properties of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester?
An In-Depth Technical Guide to 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester
Executive Summary
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester, commonly known as ethyl α-eleostearate. As a conjugated linolenic acid (CLnA) ethyl ester, this molecule is distinguished by its three conjugated double bonds, which dictate its unique reactivity and biological functions. This document details its physicochemical characteristics, explores its chemical reactivity with a focus on handling and stability, and elucidates its significant biological activities, including its metabolic fate and anticancer mechanisms. Methodologies for its analysis and synthesis are also discussed, providing a critical resource for researchers, scientists, and professionals in drug development.
Introduction and Nomenclature
9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester is a polyunsaturated fatty acid ethyl ester (PUFA) of significant interest due to its presence in certain plant-based oils and its potent biological activity. It is the ethyl ester of α-eleostearic acid, a conjugated fatty acid found in high concentrations in tung oil and bitter gourd seed oil, where it can comprise up to 70% and 60% of the total fatty acid content, respectively[1]. Its conjugated triene system is the primary determinant of its chemical and biological profile.
The esterification of the carboxylic acid to an ethyl ester modifies its physical properties, rendering it a more neutral and lipid-soluble molecule compared to its free acid precursor, which has important implications for its absorption, distribution, and formulation in experimental and therapeutic contexts[1].
| Identifier | Value |
| IUPAC Name | ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate[1][2] |
| Synonyms | Ethyl α-eleostearate, α-ESA ethyl ester, SFE 20:3[1][2][3] |
| CAS Number | 42021-86-3[1][3] |
| Molecular Formula | C₂₀H₃₄O₂[1][2][3] |
| Molecular Weight | 306.5 g/mol [1][2][3] |
Physicochemical Properties
The physical properties of ethyl α-eleostearate are crucial for its handling, formulation, and analytical characterization. The data presented below are derived from computational models and experimental vendor data.
| Property | Value / Description | Source |
| Appearance | Typically supplied as a solution in ethanol. Purity is generally ≥90%. | [1] |
| XLogP3 | 7.1 (Computed) | [2] |
| Solubility | Ethanol: 100 mg/mLDMF: 30 mg/mLDMSO: 30 mg/mL | [1] |
| UV Absorbance (λmax) | 261, 270, 281 nm (in Ethanol) | [1] |
Expert Insights:
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Lipophilicity (XLogP3): The computed XLogP3 value of 7.1 indicates a very high degree of lipophilicity[2]. This property is a direct consequence of the long hydrocarbon chain and the neutral ethyl ester group. From a practical standpoint, this high lipophilicity suggests excellent solubility in nonpolar organic solvents and lipids, facilitating its incorporation into lipid-based delivery systems and enhancing its ability to cross cell membranes compared to the free acid form.
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UV Spectrum: The characteristic triplet of absorption maxima at 261, 270, and 281 nm is the spectroscopic signature of the conjugated triene system[1]. This feature is invaluable for experimental work, as it allows for straightforward and sensitive quantification of the compound using UV-Vis spectrophotometry, as well as for monitoring its stability, since degradation often disrupts the conjugated system, leading to a loss of this characteristic absorbance.
Chemical Properties and Reactivity
The chemical behavior of ethyl α-eleostearate is dominated by its conjugated C18 fatty acid chain.
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The Conjugated Triene System: The alternating double and single bonds (-C=C-C=C-C=C-) form a delocalized π-electron system that is highly susceptible to chemical reactions, particularly oxidation. This reactivity is the basis for its biological effects, such as inducing lipid peroxidation, but also presents challenges for its storage and handling.
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Stability and Storage: Due to its sensitivity to oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light, which can catalyze isomerization and degradation. Its classification as a "Dangerous Good" for transport underscores its potential reactivity[3].
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Ester Functional Group: The ethyl ester group is relatively stable but can undergo hydrolysis to the parent α-eleostearic acid and ethanol under acidic or basic conditions. In a biological context, this hydrolysis can be catalyzed by esterase enzymes.
Biological Activity and Metabolic Fate
Ethyl α-eleostearate is not merely a lipid but a potent bioactive molecule with significant potential in oncology research.
Metabolic Conversion
In vivo studies in animal models have demonstrated that ethyl α-eleostearate is metabolized and converted into 9Z,11E-conjugated linoleic acid (CLA)[1]. This bioconversion is significant, as many of the physiological effects observed may be attributable to the parent compound, its CLA metabolite, or a combination of both.
Caption: Metabolic conversion of Ethyl α-Eleostearate to CLA.
Anticancer Mechanisms
The compound has demonstrated notable potential as a tumor growth suppressor, primarily through the induction of apoptosis in cancer cells[1]. The mechanisms identified are cell-line specific:
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In Caco-2 Colon Cancer Cells: Apoptosis is induced via a signaling pathway involving the up-regulation of key tumor suppressor and cell cycle control proteins, including GADD45, p53, and PPARγ[1].
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In DLD-1 Colon Cancer Cells: The pro-apoptotic effect is mediated through the induction of lipid peroxidation, with a reported half-maximal effective concentration (EC₅₀) of 20 µM[1].
Caption: Pro-apoptotic pathway in Caco-2 cancer cells.
Enzyme Inhibition
Beyond its effects on cell signaling, ethyl α-eleostearate also functions as an inhibitor of key enzymes involved in DNA replication and maintenance. It has been shown to inhibit DNA polymerases and DNA topoisomerases with IC₅₀ values ranging from approximately 5 to 20 µM for different isoforms of these enzymes[1]. This direct enzymatic inhibition presents another avenue through which it can exert its anticancer effects.
Methodologies and Protocols
Synthesis Overview
While ethyl α-eleostearate is naturally derived, chemical synthesis provides a route to obtaining high-purity material for research. One documented synthetic pathway utilizes valeraldehyde as a starting material[4]. Conceptually, the synthesis would involve a series of carbon chain elongations and stereocontrolled olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to construct the specific (9Z,11E,13E) conjugated triene geometry, followed by esterification to yield the final product.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol describes a self-validating method to confirm the identity and purity of ethyl α-eleostearate.
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Objective: To verify the presence of the conjugated triene system and quantify the compound.
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Causality: The conjugated system of double bonds gives the molecule a distinct and strong UV absorbance profile, which is directly proportional to its concentration, as described by the Beer-Lambert law.
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Methodology:
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Solvent Selection: Use a UV-transparent solvent in which the compound is highly soluble, such as absolute ethanol[1].
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Stock Solution Preparation: Accurately weigh a small amount of the compound (or use a commercial solution of known concentration) and dissolve it in the solvent to create a concentrated stock solution.
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Serial Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
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Spectrophotometric Measurement: Using a quartz cuvette, blank the spectrophotometer with the pure solvent. Measure the absorbance of each dilution across a wavelength range of 200-350 nm.
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Data Analysis: The resulting spectra should exhibit three characteristic peaks around 261, 270, and 281 nm[1]. A plot of absorbance at λmax (e.g., 270 nm) versus concentration should yield a linear standard curve, confirming the purity and allowing for the calculation of an extinction coefficient or the quantification of unknown samples.
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Conclusion
9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester is a multifaceted molecule whose value in scientific research is derived from its unique chemical structure. Its conjugated triene system provides a distinct spectroscopic signature for analysis while also being the source of its potent biological activities, including pro-apoptotic and enzyme-inhibitory effects. The ethyl ester form enhances its lipophilicity, making it a useful tool for in vitro and in vivo studies. A thorough understanding of its properties, particularly its sensitivity to oxidation, is paramount for its effective use in the laboratory and for the development of potential therapeutic applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12430060, 9Z,11E,13E-Octadecatrienoic Acid ethyl ester. Retrieved from [Link].
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Bertin Bioreagent (n.d.). 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester. Retrieved from [Link].
